molecular formula C7H10BrNS B2746586 Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)- CAS No. 910552-70-4

Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)-

Cat. No.: B2746586
CAS No.: 910552-70-4
M. Wt: 220.13
InChI Key: JYHKROPJNAJICK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)- can be achieved through several methods. One common approach involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . This method provides a straightforward route to obtain the desired compound with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness .

Comparison with Similar Compounds

Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)- can be compared with other thiazole derivatives, such as:

What sets Thiazole, 5-bromo-4-methyl-2-(1-methylethyl)- apart is its unique substitution pattern, which can lead to distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-4-methyl-2-propan-2-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNS/c1-4(2)7-9-5(3)6(8)10-7/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHKROPJNAJICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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